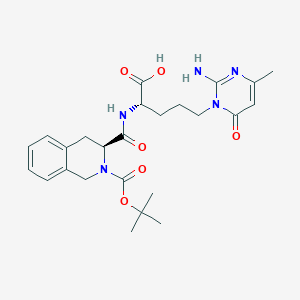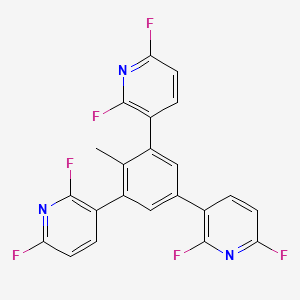
3,3',3''-(2-Methylbenzene-1,3,5-triyl)tris(2,6-difluoropyridine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’,3’'-(2-Methylbenzene-1,3,5-triyl)tris(2,6-difluoropyridine) is an organic compound characterized by its unique structure, which includes a central 2-methylbenzene core connected to three 2,6-difluoropyridine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-(2-Methylbenzene-1,3,5-triyl)tris(2,6-difluoropyridine) typically involves the reaction of 2-methylbenzene-1,3,5-triyl trihalide with 2,6-difluoropyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’,3’'-(2-Methylbenzene-1,3,5-triyl)tris(2,6-difluoropyridine) can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyridine rings can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
3,3’,3’'-(2-Methylbenzene-1,3,5-triyl)tris(2,6-difluoropyridine) has several scientific research applications:
Materials Science: It can be used in the development of advanced materials with specific electronic properties.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its interactions with biological molecules can be studied to understand its potential therapeutic effects.
Mécanisme D'action
The mechanism by which 3,3’,3’'-(2-Methylbenzene-1,3,5-triyl)tris(2,6-difluoropyridine) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’,3’'-(Benzene-1,3,5-triyl)tris(2,6-difluoropyridine): Similar structure but with a benzene core instead of a methylbenzene core.
3,3’,3’'-(1,3,5-Triazine-2,4,6-triyl)tris(2,6-difluoropyridine): Contains a triazine core, offering different electronic properties.
Uniqueness
3,3’,3’'-(2-Methylbenzene-1,3,5-triyl)tris(2,6-difluoropyridine) is unique due to its methylbenzene core, which can influence its reactivity and interactions compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
919288-44-1 |
|---|---|
Formule moléculaire |
C22H11F6N3 |
Poids moléculaire |
431.3 g/mol |
Nom IUPAC |
3-[3,5-bis(2,6-difluoropyridin-3-yl)-2-methylphenyl]-2,6-difluoropyridine |
InChI |
InChI=1S/C22H11F6N3/c1-10-15(13-3-6-18(24)30-21(13)27)8-11(12-2-5-17(23)29-20(12)26)9-16(10)14-4-7-19(25)31-22(14)28/h2-9H,1H3 |
Clé InChI |
HDYKESGZUFQRRC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1C2=C(N=C(C=C2)F)F)C3=C(N=C(C=C3)F)F)C4=C(N=C(C=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3,4-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12636970.png)
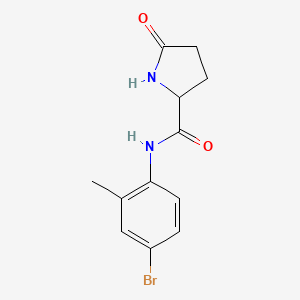
![4-Piperidinecarboxamide, 4-amino-N-[(1S)-3-hydroxy-1-phenylpropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-](/img/structure/B12636982.png)
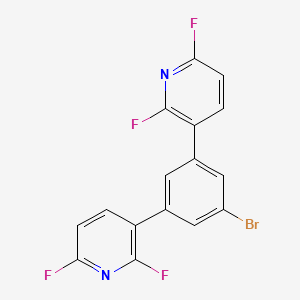

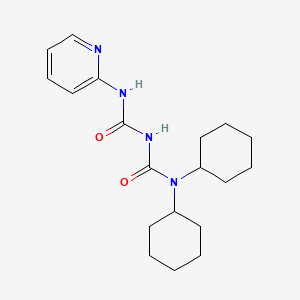

![4-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3-phenylbutanoic acid](/img/structure/B12637000.png)
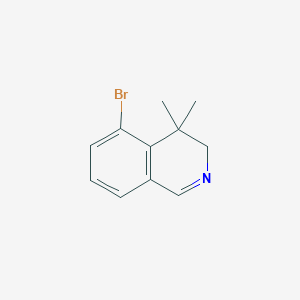
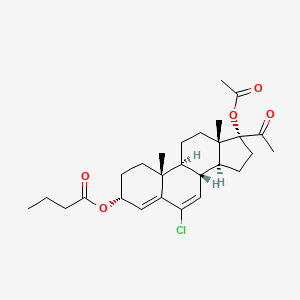
![1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12637038.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboximidamide, 4-chloro-N-hydroxy-](/img/structure/B12637043.png)
![16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one](/img/structure/B12637045.png)
